Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate
CAS No.: 798561-51-0
Cat. No.: VC16814683
Molecular Formula: C21H31NO4S
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 798561-51-0 |
|---|---|
| Molecular Formula | C21H31NO4S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate |
| Standard InChI | InChI=1S/C21H31NO4S/c1-4-7-16-22(17-8-5-2)18-12-15-20(21(23)26-6-3)27(24,25)19-13-10-9-11-14-19/h9-15,18H,4-8,16-17H2,1-3H3 |
| Standard InChI Key | LNQKPMGHWAOJKZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CCCC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
The compound features a penta-2,4-dienoate backbone modified at the 2-position by a benzenesulfonyl group () and at the 5-position by a dibutylamino moiety (). The conjugated diene system (C2–C3 and C4–C5 double bonds) confers electron-rich characteristics, while the sulfonyl group introduces electron-withdrawing effects. This interplay of electronic effects governs the compound’s reactivity.
Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate |
| Canonical SMILES | CCCCN(CCCC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
The benzenesulfonyl group enhances stability via resonance and hydrogen-bonding interactions, while the dibutylamino group contributes steric bulk, influencing regioselectivity in reactions .
Synthesis and Preparation
Stepwise Synthetic Strategy
The synthesis involves three primary stages:
-
Formation of the Penta-2,4-Dienoate Backbone:
The base structure is prepared via esterification of penta-2,4-dienoic acid with ethanol under acidic catalysis. -
Sulfonylation at C2:
The benzenesulfonyl group is introduced through nucleophilic substitution or radical-mediated sulfonylation. Typical conditions employ benzene sulfonyl chloride in the presence of a base (e.g., pyridine) in dichloromethane. -
Alkylation at C5:
The dibutylamino group is installed via alkylation of a primary amine intermediate with 1-bromobutane. Catalysts such as or enhance yield under reflux in toluene.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanol, , 80°C | 85 |
| 2 | , pyridine, , 0°C | 72 |
| 3 | 1-Bromobutane, , toluene, reflux | 68 |
Key Challenge: Steric hindrance from the dibutylamino group necessitates prolonged reaction times for complete substitution.
Chemical Properties and Reactivity
Electronic Effects and Reactivity
The compound’s conjugated diene system exhibits dual reactivity:
-
Electrophilic Additions: The electron-rich C4–C5 double bond reacts preferentially with electrophiles (e.g., bromine, maleic anhydride).
-
Cycloadditions: Participates in Diels-Alder reactions with dienophiles (e.g., , nitroalkenes) to form six-membered rings .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Profile |
|---|---|
| Benzenesulfonyl () | Stabilizes adjacent charges; directs electrophiles to γ-position |
| Dibutylamino () | Electron-donating via resonance; enhances nucleophilicity at C5 |
Example Reaction:
Applications in Organic Synthesis
Cycloaddition Reactions
The compound serves as a diene in Diels-Alder reactions, enabling the synthesis of sulfone-containing cyclohexenes. For instance, reaction with yields sulfolene derivatives, which are precursors to sulfones used in pharmaceuticals .
Case Study: Synthesis of a Sulfolene Derivative
| Parameter | Value |
|---|---|
| Dienophile | |
| Conditions | 100°C, 12 hours, neat |
| Yield | 78% |
| Product Application | Intermediate in antitumor agents |
Electrophilic Addition Pathways
The compound undergoes halogenation at the γ-position (C5) due to the directing effect of the sulfonyl group. Bromination with in produces a dibromide adduct, which is useful in cross-coupling reactions.
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, fume hood |
| Storage | Cool, dry place away from oxidizers |
Note: The compound is labeled "For research use only," emphasizing exclusion from human or veterinary applications.
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